1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide
Overview
Description
1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide is a complex organic compound with a molecular formula of C18H20NO2Br. It belongs to the class of benz[e]indolium compounds, which are known for their diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Condensation Reaction: This involves the reaction of 1H-benz[e]indole with 2-carboxyethyl bromide under specific conditions, such as the presence of a strong base and a suitable solvent.
Substitution Reaction: Another method involves the substitution of a suitable leaving group in a precursor molecule with a bromide ion.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high yield and purity. The process involves the use of reactors, temperature control, and purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions are common, where different substituents can replace the bromide ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Derivatives with carboxylic acid groups or other oxidized functional groups.
Reduction Products: Reduced forms of the compound with different structural features.
Substitution Products: Compounds with different substituents replacing the bromide ion.
Scientific Research Applications
1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with biological molecules, such as enzymes and receptors, to modulate their activity. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:
1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1-dimethyl-
1H-Benz[e]indolium, 3-(2-carboxyethyl)-2,2,2-trimethyl-
1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl- chloride
These compounds share similar structural frameworks but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
3-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)propanoic acid;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2.BrH/c1-12-18(2,3)17-14-7-5-4-6-13(14)8-9-15(17)19(12)11-10-16(20)21;/h4-9H,10-11H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYDBNQPCPPJOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCC(=O)O.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450661 | |
Record name | 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415920-95-5 | |
Record name | 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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